Hosenkoside M

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

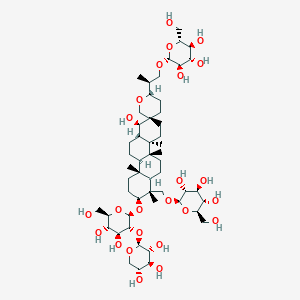

Hosenkoside M is a baccharane glycoside isolated from the seeds of Impatiens balsamina. This compound is part of a group of natural products known for their diverse biological activities. This compound has been studied for its potential therapeutic properties, particularly in the context of cancer research .

Wissenschaftliche Forschungsanwendungen

Hosenkosid M war Gegenstand verschiedener wissenschaftlicher Studien aufgrund seiner potenziellen biologischen Aktivitäten:

Krebsforschung: Zeigt wachstumshemmende Aktivität gegen menschliche Krebszelllinien, wie z. B. A375-Zellen, was auf potenzielle Antitumoreigenschaften hindeutet.

Entzündungshemmend: Es wurden potenzielle entzündungshemmende Wirkungen beobachtet, was es zu einem Kandidaten für weitere Studien bei Entzündungsbedingung macht.

5. Wirkmechanismus

Der genaue Wirkmechanismus von Hosenkosid M ist nicht vollständig geklärt. Studien deuten darauf hin, dass es seine Wirkungen möglicherweise über mehrere Wege ausübt:

Hemmung der Zellproliferation: Durch die Beeinträchtigung des Zellzyklusfortschritts in Krebszellen.

Induktion von Apoptose: Förderung des programmierten Zelltods in Krebszellen.

Entzündungshemmende Signalwege: Modulation von Entzündungsmediatoren und -signalwegen.

Wirkmechanismus

Target of Action

Hosenkoside M is a baccharane glycoside that has been isolated from the seeds of Impatiens balsamina The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It has been reported to exhibit in vitro growth inhibitory activity against human cancer a375 cells . This suggests that this compound may interact with cellular targets that play a crucial role in cell proliferation and survival, particularly in the context of cancer cells.

Result of Action

This compound has been reported to exhibit in vitro growth inhibitory activity against human cancer A375 cells . This suggests that the compound may induce molecular and cellular changes that inhibit cancer cell proliferation.

Biochemische Analyse

Cellular Effects

Hosenkoside M has been shown to have anticancer activity, particularly in the study of prostate cancer . It exerts its effects on various types of cells and cellular processes, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hosenkoside M is typically isolated from natural sources rather than synthesized in a laboratory setting. The seeds of Impatiens balsamina are dried and subjected to extraction processes to isolate the glycosides. The extraction involves solvent extraction followed by chromatographic techniques to purify the compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through small-scale extraction from plant sources for research purposes .

Analyse Chemischer Reaktionen

Reaktionstypen: Hosenkosid M kann, wie andere Glykoside, Hydrolysereaktionen eingehen, bei denen die glykosidische Bindung gespalten wird und die Zuckerkomponente und der Aglykon freigesetzt werden. Diese Reaktion kann durch Säuren oder Enzyme katalysiert werden.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Saure Bedingungen (z. B. Salzsäure) oder enzymatische Hydrolyse unter Verwendung von Glykosidasen.

Oxidation: Kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid unter kontrollierten Bedingungen oxidiert werden.

Hauptprodukte:

Hydrolyse: Erzeugt das Aglykon und die Zuckerkomponente.

Oxidation: Abhängig von den Bedingungen können verschiedene oxidierte Derivate des Aglykons gebildet werden

Vergleich Mit ähnlichen Verbindungen

Hosenkosid M gehört zu einer Familie von Baccharan-Glykosiden, zu denen Verbindungen wie Hosenkosid A, Hosenkosid B, Hosenkosid C, Hosenkosid F, Hosenkosid K und Hosenkosid G gehören . Diese Verbindungen weisen eine ähnliche glykosidische Struktur auf, unterscheiden sich jedoch in ihren spezifischen Zuckerkomponenten und Aglykonanteilen. Hosenkosid M ist aufgrund seiner spezifischen strukturellen Konfiguration und der von ihm gezeigten biologischen Aktivitäten einzigartig.

Ähnliche Verbindungen:

- Hosenkosid A

- Hosenkosid B

- Hosenkosid C

- Hosenkosid F

- Hosenkosid K

- Hosenkosid G

Hosenkosid M zeichnet sich durch seine potente Antitumoraktivität und seine potenziellen therapeutischen Anwendungen in der Krebs- und Entzündungsforschung aus.

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S)-2-[(1R,2S,2'S,4aR,4bR,6aR,7R,8S,10aR,10bR,12aS)-8-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-4a,4b,7,10a-tetramethyl-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[3,4,5,6,6a,8,9,10,10b,11,12,12a-dodecahydro-1H-chrysene-2,5'-oxane]-2'-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H90O24/c1-23(19-69-45-41(66)37(62)34(59)27(16-54)73-45)26-8-13-53(22-71-26)15-14-51(4)24(44(53)68)6-7-31-49(2)11-10-32(76-48-43(39(64)36(61)29(18-56)75-48)77-46-40(65)33(58)25(57)20-70-46)50(3,30(49)9-12-52(31,51)5)21-72-47-42(67)38(63)35(60)28(17-55)74-47/h23-48,54-68H,6-22H2,1-5H3/t23-,24+,25+,26-,27+,28+,29+,30+,31+,32-,33-,34+,35+,36+,37-,38-,39-,40+,41+,42+,43+,44+,45+,46-,47+,48-,49-,50-,51+,52+,53+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACOJBQGIGOFFX-FOFPIWDISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1C(C(C(C(O1)CO)O)O)O)C2CCC3(CCC4(C(C3O)CCC5C4(CCC6C5(CCC(C6(C)COC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)C)C)C)CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H]2CC[C@@]3(CC[C@@]4([C@@H]([C@H]3O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H]([C@@]6(C)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)C)C)C)CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H90O24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1111.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.